molecular formula C22H38O3S B14355783 Phenyl hexadecane-1-sulfonate CAS No. 94245-73-5

Phenyl hexadecane-1-sulfonate

Cat. No.: B14355783
CAS No.: 94245-73-5
M. Wt: 382.6 g/mol
InChI Key: RCJVSMAAVLMAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl hexadecane-1-sulfonate is an organic compound that belongs to the class of sulfonates. It consists of a phenyl group attached to a hexadecane chain, which is further connected to a sulfonate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl hexadecane-1-sulfonate can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with hexadecane-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The sulfonation of hexadecane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide, yields the desired sulfonate product.

Chemical Reactions Analysis

Types of Reactions

Phenyl hexadecane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonate group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl hexadecane derivatives.

Scientific Research Applications

Phenyl hexadecane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants for various industrial processes.

Mechanism of Action

The mechanism of action of phenyl hexadecane-1-sulfonate primarily involves its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and the formation of micellar structures.

Comparison with Similar Compounds

Phenyl hexadecane-1-sulfonate can be compared with other sulfonate compounds such as:

    Phenyl dodecane-1-sulfonate: Similar structure but with a shorter alkyl chain, leading to different surfactant properties.

    Phenyl octane-1-sulfonate: Even shorter alkyl chain, resulting in higher solubility in water but lower micelle formation ability.

    Phenyl benzene-1-sulfonate: Contains a benzene ring instead of a long alkyl chain, leading to different chemical reactivity and applications.

This compound is unique due to its long alkyl chain, which provides excellent surfactant properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

94245-73-5

Molecular Formula

C22H38O3S

Molecular Weight

382.6 g/mol

IUPAC Name

phenyl hexadecane-1-sulfonate

InChI

InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(23,24)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3

InChI Key

RCJVSMAAVLMAKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.